molecular formula C24H19FN2O5 B11946076 Diethyl 3-(4-fluorobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate CAS No. 853330-33-3

Diethyl 3-(4-fluorobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate

Cat. No.: B11946076
CAS No.: 853330-33-3
M. Wt: 434.4 g/mol
InChI Key: IVLPXTXJYRIVRW-UHFFFAOYSA-N
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Description

Diethyl 3-(4-fluorobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate is a complex organic compound with the molecular formula C24H19FN2O5 It is a derivative of pyrrolo[2,1-a]phthalazine and contains a fluorobenzoyl group

Preparation Methods

The synthesis of Diethyl 3-(4-fluorobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolo[2,1-a]phthalazine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as phthalic anhydride and an amine derivative.

    Introduction of the fluorobenzoyl group: This step involves the acylation of the pyrrolo[2,1-a]phthalazine core with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol in the presence of a catalyst such as sulfuric acid to form the diethyl ester.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Diethyl 3-(4-fluorobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Diethyl 3-(4-fluorobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Diethyl 3-(4-fluorobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity to specific targets, while the pyrrolo[2,1-a]phthalazine core can modulate its activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Diethyl 3-(4-fluorobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate can be compared with similar compounds such as:

  • Diethyl 3-(4-chlorobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate
  • Diethyl 3-(4-bromobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate
  • Dimethyl 3-(4-chlorobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate

These compounds share a similar core structure but differ in the substituents on the benzoyl group. The presence of different halogens (fluorine, chlorine, bromine) can influence their chemical reactivity, binding affinity, and overall properties, making each compound unique in its applications and effects.

Properties

CAS No.

853330-33-3

Molecular Formula

C24H19FN2O5

Molecular Weight

434.4 g/mol

IUPAC Name

diethyl 3-(4-fluorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate

InChI

InChI=1S/C24H19FN2O5/c1-3-31-23(29)18-19(24(30)32-4-2)21(22(28)14-9-11-16(25)12-10-14)27-20(18)17-8-6-5-7-15(17)13-26-27/h5-13H,3-4H2,1-2H3

InChI Key

IVLPXTXJYRIVRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C3=CC=CC=C3C=NN2C(=C1C(=O)OCC)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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